molecular formula C18H24N2OS2 B2880767 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1208955-63-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2880767
CAS No.: 1208955-63-8
M. Wt: 348.52
InChI Key: ACOSDVGQGJRCLJ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex small molecule featuring a cyclopentane core substituted with two thiophene rings and a dimethylaminoethylcarboxamide side chain. The compound combines aromatic heterocycles (thiophenes) with a cyclopentane scaffold, a design motif observed in bioactive molecules such as indole-cyclopentane sulfonamides () and thiophene carboxamides ().

Thiophene-based carboxamides are known for their diverse biological activities, including antibacterial, antifungal, and genotoxic effects (). The cyclopentane ring likely contributes to conformational rigidity, influencing molecular interactions and packing patterns ().

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS2/c1-20(2)15(14-7-11-22-13-14)12-19-17(21)18(8-3-4-9-18)16-6-5-10-23-16/h5-7,10-11,13,15H,3-4,8-9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSDVGQGJRCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Conformational Flexibility : The cyclopentane ring in the target compound likely reduces conformational freedom compared to linear analogs like N-(2-Nitrophenyl)thiophene-2-carboxamide, which exhibits dihedral angles of 8.5–13.5° between aromatic rings ().
  • Synthetic Complexity : Pd-mediated cyclization () is critical for constructing fused cyclopentane systems, whereas simpler carboxamides are synthesized via reflux ().
  • Functional Group Influence: The dimethylaminoethyl group enhances solubility and mimics motifs in USP standards (), while thiophene rings enable π-π stacking and charge-transfer interactions ().

Crystallographic and Packing Behavior

While crystallographic data for the target compound are unavailable, analogs provide insights:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions and S(6) ring motifs in its crystal lattice, propagated parallel to the (010) plane ().
  • Cyclopentane-fused indoles () exhibit compact packing due to rigidity, contrasting with the more flexible monomer 1 ().
  • Software like Mercury CSD () can predict packing similarities between the target compound and its analogs by analyzing intermolecular interactions.

Preparation Methods

Synthetic Route Design

The target compound’s synthesis hinges on two primary intermediates:

  • 1-(Thiophen-2-yl)cyclopentanecarboxylic acid
  • 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine

A convergent strategy links these via amide bond formation. Alternative approaches include one-pot cyclization-amination and biocatalytic stereocontrol.

Key Intermediate Synthesis

1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

Friedel-Crafts Alkylation

Cyclopentanecarbonyl chloride reacts with thiophen-2-ylmagnesium bromide under anhydrous conditions to form 1-(thiophen-2-yl)cyclopentanecarbonyl chloride, followed by hydrolysis to the carboxylic acid.
Conditions :

  • Solvent: Dry tetrahydrofuran (THF), −78°C to room temperature
  • Yield: 68–72% after recrystallization
Lithium Bromide-Catalyzed Cyclization

Inspired by Biginelli-type reactions (PMC2961284), cyclopentanecarboxaldehyde derivatives undergo cyclocondensation with thiourea in acetonitrile under LiBr catalysis.
Optimized Protocol :

  • Catalyst: LiBr (10 mol%)
  • Temperature: Reflux (82°C) for 60 hours
  • Yield: 79%

2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine

Reductive Amination

Thiophen-3-ylacetone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol.
Conditions :

  • pH: 6.5 (acetic acid buffer)
  • Yield: 85% (crude), 92% purity after extraction
Biocatalytic Asymmetric Reduction

Adapting CN103421854A, ketoreductase (KRED) and glucose dehydrogenase reduce 3-(dimethylamino)-1-(thiophen-3-yl)-1-acetone to the (S)-alcohol, followed by amination.
Key Advantages :

  • Cofactor Recycling : Glucose-driven NADPH regeneration eliminates toxic solvents.
  • Conditions : pH 7.0, 30°C, 24-hour reaction time
  • Yield : 99.67% purity, >98% conversion

Amide Bond Formation

Coupling the carboxylic acid and amine intermediates requires precise activation.

Carbodiimide-Mediated Coupling

Protocol :

  • Activation : 1-(Thiophen-2-yl)cyclopentanecarboxylic acid with EDCl/HOBt in dichloromethane
  • Coupling : Add 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine, stir at 25°C for 12 hours
  • Yield : 76% after silica gel chromatography

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine, the method avoids racemization.
Conditions :

  • Solvent: Tetrahydrofuran (THF), −15°C
  • Yield: 81%

Alternative Methodologies

One-Pot Cyclization-Amination

A Ugi four-component reaction combines cyclopentanone, thiophene-3-carboxaldehyde, dimethylamine, and isocyanide, though yields remain suboptimal (≤55%).

Enzymatic Dynamic Kinetic Resolution

KRED-coupled systems enable simultaneous ketone reduction and amine resolution, achieving 99.9% enantiomeric excess (CN103421854A).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.42 (dd, J = 5.1 Hz, 1H, thiophene-H), 3.21 (s, 6H, N(CH3)2).
  • HRMS : m/z 403.1521 [M+H]+ (calc. 403.1518).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O): Retention time 8.2 min, 99.3% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Reference
EDCl/HOBt Coupling 76 98.5 Scalability
Biocatalytic Amination 98 99.67 Solvent-free, high enantioselectivity
Mixed Anhydride 81 97.8 Low racemization risk

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